![molecular formula C13H16N2O2 B4432117 N-[4-(acetylamino)phenyl]-2-methylcyclopropanecarboxamide](/img/structure/B4432117.png)
N-[4-(acetylamino)phenyl]-2-methylcyclopropanecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of N-[4-(Acetylamino)phenyl]-2-methylcyclopropanecarboxamide and its analogues often involves complex organic reactions. Avenoza et al. (1999) described the ab initio synthesis of a cyclic analogue demonstrating a γ-turn geometry, highlighting the intricate steps involved in creating such compounds (Avenoza et al., 1999).
Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their functionality. Casanovas et al. (2003) explored the conformational preferences of a related cyclopropane analogue of phenylalanine, providing insights into the structural impacts of additional phenyl groups (Casanovas et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are pivotal for their applications. Shuto et al. (1996) discussed the creation of conformationally restricted analogs, revealing their potential as NMDA receptor antagonists and showcasing the compound's versatility (Shuto et al., 1996).
Mechanism of Action
Target of Action
Similar compounds, such as aromatic amides of indomethacin, have been reported to be potent and selective reversible inhibitors of cox-2 .
Mode of Action
If we consider the similar compounds, they inhibit cox-2 by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins .
Biochemical Pathways
Based on the similar compounds, it can be inferred that the compound might affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins .
Result of Action
Similar compounds that inhibit cox-2 can reduce the production of prostaglandins, which are involved in processes such as inflammation and pain sensation .
Action Environment
Similar compounds like acetaminophen can be synthesized under certain conditions, such as the presence of specific catalysts .
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-methylcyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-7-12(8)13(17)15-11-5-3-10(4-6-11)14-9(2)16/h3-6,8,12H,7H2,1-2H3,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYPWJZWUMOVRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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